MMP-3 Inhibitor VIII
Overview
Description
MMP-3 Inhibitor VIII is a cell permeable sulfonamide-based hydroxamic acid . It is a selective inhibitor of MMP-3, a protein involved in the breakdown of the extracellular matrix . This compound has been shown to inhibit mouse macrophage metalloelastase MME/MMP-12 .
Molecular Structure Analysis
MMP-3 Inhibitor VIII has a molecular formula of C20H26N2O5S and a formula weight of 406.5 . The InChi Code is InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23) .Scientific Research Applications
Injectable and Bioresponsive Hydrogels for MMP Inhibition
- Application : Development of a polysaccharide-based hydrogel that releases a tissue inhibitor of MMPs in response to MMP activity, particularly targeting regions of MMP over-expression following myocardial infarction. This application shows potential in reducing MMP activity and attenuating adverse tissue remodeling.
- Reference : Purcell et al., 2014.
MMP Inhibitors in Cancer Treatment
- Application : Examining the efficacy of MMP inhibitors (MMPIs) in cancer treatment, with a focus on their role in early cancer progression stages, such as local invasion and micrometastasis.
- Reference : Zucker et al., 2000.
Novel Functions of MMPs in Cancer Progression
- Application : Investigating MMPs' roles beyond invasion, including substrates other than components of the extracellular matrix, and their functions in the development of cancer.
- Reference : Egeblad & Werb, 2002.
MMP Inhibitors in Dentistry
- Application : Exploring the role of MMPs and their inhibitors in dental diseases, including the use of tetracyclines for periodontitis and the diagnostic value of MMP levels in oral fluids.
- Reference : Boelen et al., 2019.
In Vivo Molecular Target Assessment of MMP Inhibition
- Application : Utilizing novel, biocompatible near-infrared fluorogenic MMP substrates as activatable reporter probes to sense MMP activity in tumors in vivo, allowing for assessment of MMP inhibition effects.
- Reference : Bremer et al., 2001.
In Silico Lead Series of MMP-3 Inhibitors
- Application : Designing a series of small-molecule MMP-3 inhibitors using in silico methods, targeting tumor metastasis and degenerative diseases like arthritis.
- Reference : Amin & Welsh, 2006.
MMPs in Tumor Invasion and Metastasis
- Application : Understanding the role of MMPs in tumor invasion and metastasis, leading to the development of MMP inhibitors as potential anticancer treatments.
- Reference : Curran & Murray, 2000.
MMPs Directing Cell Fate in Cancer
- Application : Investigating how MMPs and their tissue inhibitors affect tumor initiation and growth, influencing cell adhesion, apoptosis evasion, and cell division regulation.
- Reference : Hojilla et al., 2003.
properties
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUYLANQOAKALN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MMP-3 Inhibitor VIII |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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